(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound that features both an oxazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The oxazole derivative is then esterified with (2E)-3-(4-nitrophenyl)prop-2-enoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can engage in electron-withdrawing effects, influencing the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-bromophenyl)prop-2-enoate
Uniqueness
The presence of the nitrophenyl group in (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate imparts unique electronic properties, making it distinct from its analogs
Properties
Molecular Formula |
C19H14N2O5 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
(2-phenyl-1,3-oxazol-5-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H14N2O5/c22-18(11-8-14-6-9-16(10-7-14)21(23)24)25-13-17-12-20-19(26-17)15-4-2-1-3-5-15/h1-12H,13H2/b11-8+ |
InChI Key |
BOOKLFBANVRXKD-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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